![molecular formula C22H16ClN3O4S B2590354 5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 1020477-06-8](/img/structure/B2590354.png)
5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amino group, a sulfonyl group, a pyrazole ring, and a biphenyl group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the sulfonyl group could undergo substitution reactions . Again, without specific information on this compound, it’s difficult to provide a detailed reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure. For example, the presence of polar functional groups like the sulfonyl group would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the biphenyl moiety into various chemical entities, which is crucial for the development of new organic materials with potential applications in electronics, pharmaceuticals, and nanotechnology .
Covalent Organic Frameworks (COFs)
Due to its bifunctional nature, this compound can be used in the synthesis of COFs. These frameworks are known for their high surface areas, tunable porosities, and stability, making them suitable for gas storage, catalysis, and sensing applications .
Metal–Organic Frameworks (MOFs) Functionalization
The amino group in the compound can interact with metal ions, forming MOFs. These structures are utilized in drug delivery, chemical separation, and environmental remediation due to their customizable pore sizes and functionalities .
Antimicrobial and Antiviral Research
The pyrazole moiety of the compound is associated with antimicrobial and antiviral properties. It can be used as a precursor for the synthesis of compounds that are active against various bacterial and viral pathogens .
Thermoplastic Production
The sulfonyl and carboxylate groups present in the compound provide it with the potential to be used in the production of thermoplastics. These plastics have applications in manufacturing, automotive, and aerospace industries due to their durability and heat resistance .
Drug Discovery and Medicinal Chemistry
The compound’s structural complexity and functional groups make it a valuable scaffold in medicinal chemistry. It can be modified to create new drug candidates with potential therapeutic applications in treating diseases .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or therapeutic uses. Based on the structure of the compound, it could potentially interact with various biological targets, but specific information isn’t available .
Safety and Hazards
properties
IUPAC Name |
[5-amino-1-(4-chlorophenyl)sulfonylpyrazol-3-yl] 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4S/c23-18-10-12-19(13-11-18)31(28,29)26-20(24)14-21(25-26)30-22(27)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEPYSKYVNHZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=NN(C(=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.